molecular formula C9H16N4 B13654614 4-Isopropyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole

4-Isopropyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole

Cat. No.: B13654614
M. Wt: 180.25 g/mol
InChI Key: MADRRSCUQPBLJK-UHFFFAOYSA-N
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Description

4-Isopropyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Using hydrazine derivatives and isopropyl-substituted ketones under acidic or basic conditions.

    Multicomponent reactions: Combining isopropyl-substituted aldehydes, amines, and azides in a one-pot synthesis.

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its triazole core.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a similar triazole ring structure.

    4-Isopropyl-1,2,4-triazole: A closely related compound with an isopropyl group at a different position.

    3-(Pyrrolidin-3-yl)-1,2,4-triazole: Another related compound with a pyrrolidine ring.

Uniqueness

4-Isopropyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole is unique due to the specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4-propan-2-yl-3-pyrrolidin-3-yl-1,2,4-triazole

InChI

InChI=1S/C9H16N4/c1-7(2)13-6-11-12-9(13)8-3-4-10-5-8/h6-8,10H,3-5H2,1-2H3

InChI Key

MADRRSCUQPBLJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NN=C1C2CCNC2

Origin of Product

United States

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